molecular formula C10H8N4O B12825084 N-Hydroxy-5-methyl-1H-benzo[d]imidazole-2-carbimidoyl cyanide

N-Hydroxy-5-methyl-1H-benzo[d]imidazole-2-carbimidoyl cyanide

Cat. No.: B12825084
M. Wt: 200.20 g/mol
InChI Key: IPEUWXJGNKVUTC-ZROIWOOFSA-N
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Description

N-Hydroxy-5-methyl-1H-benzo[d]imidazole-2-carbimidoyl cyanide is a complex organic compound belonging to the imidazole family. Imidazoles are nitrogen-containing heterocycles that are widely recognized for their diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-5-methyl-1H-benzo[d]imidazole-2-carbimidoyl cyanide typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of imidazole synthesis, such as the use of multi-component reactions and green chemistry approaches, are likely applicable . These methods aim to optimize synthetic efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-5-methyl-1H-benzo[d]imidazole-2-carbimidoyl cyanide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve mild temperatures and the use of solvents like water or organic solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of N-Hydroxy-5-methyl-1H-benzo[d]imidazole-2-carbimidoyl cyanide involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound may also interact with DNA, leading to changes in gene expression and cellular function .

Properties

Molecular Formula

C10H8N4O

Molecular Weight

200.20 g/mol

IUPAC Name

(2Z)-2-hydroxyimino-2-(6-methyl-1H-benzimidazol-2-yl)acetonitrile

InChI

InChI=1S/C10H8N4O/c1-6-2-3-7-8(4-6)13-10(12-7)9(5-11)14-15/h2-4,15H,1H3,(H,12,13)/b14-9-

InChI Key

IPEUWXJGNKVUTC-ZROIWOOFSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(N2)/C(=N\O)/C#N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(=NO)C#N

Origin of Product

United States

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